Stevioside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.25 mg/mL

Synonyms

Canonical SMILES

Isomeric SMILES

Antidiabetic Properties

Stevioside is being explored for its potential role in managing diabetes. Studies suggest it may improve blood sugar control by increasing insulin secretion and sensitivity in cells []. Research also indicates stevioside may reduce inflammation and oxidative stress, both of which contribute to diabetic complications [].

Antihypertensive Effects

Stevioside may contribute to lowering blood pressure. Research suggests it relaxes blood vessels and improves blood flow, potentially leading to reduced blood pressure []. Additionally, stevioside might act as a diuretic, increasing urine output and aiding in lowering blood pressure [].

Anticancer Properties

Early research suggests stevioside may possess anti-cancer properties. Studies have observed stevioside's ability to inhibit the growth and proliferation of certain cancer cells []. However, more research is needed to understand the mechanisms and potential applications of stevioside in cancer treatment.

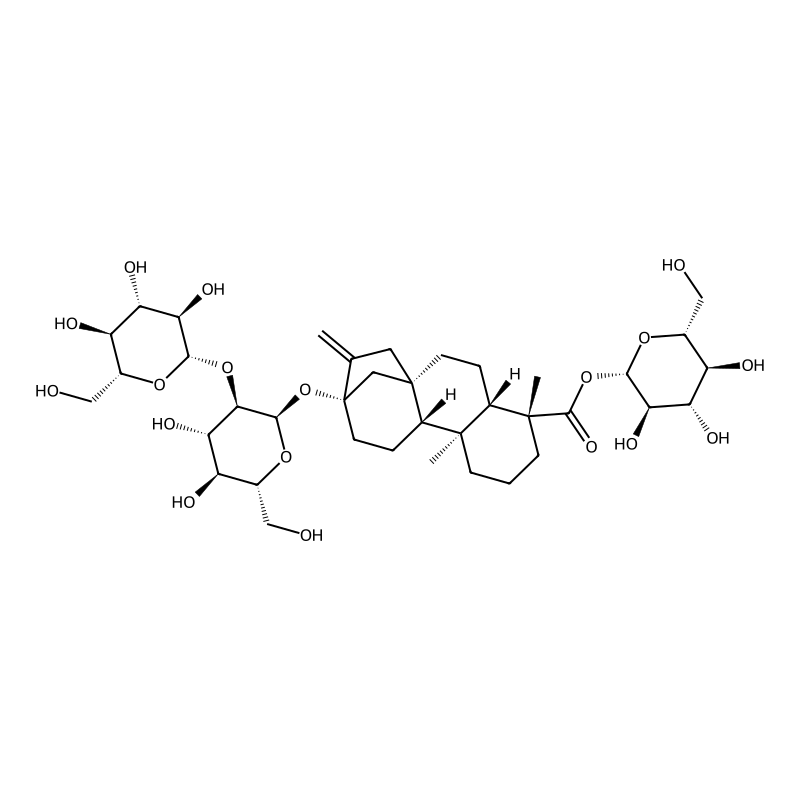

Stevioside is a natural sweetener classified as a steviol glycoside, derived from the leaves of the plant Stevia rebaudiana, which is native to Paraguay and Brazil. It was first isolated in 1931 by French chemists M. Bridel and R. Lavielle. The compound is known for its intense sweetness, estimated to be approximately 50 to 300 times sweeter than sucrose, depending on the concentration and specific conditions of use . Structurally, stevioside consists of a steviol backbone (ent-13-hydroxy-16-en-19-oic acid) with two glucose molecules attached through glycosidic bonds, making it a glycoside .

Stevioside undergoes hydrolysis in the gastrointestinal tract, catalyzed by bacterial enzymes, to yield steviol and glucose. This reaction is significant as it transforms stevioside into its aglycone form, which can then be further metabolized . The metabolic pathway involves phase I oxidation processes mediated by cytochrome P450 enzymes, leading to various hydroxylated metabolites of steviol. Additionally, phase II metabolism results in the formation of glucuronides, which are excreted via urine .

Stevioside exhibits several biological activities beyond its sweetness. Notably, it has been shown to possess hypoglycemic effects, potentially through mechanisms such as stimulating insulin secretion and enhancing glucose utilization in cells . Moreover, stevioside has antioxidant properties and may offer protective effects against oxidative stress in various biological systems . Studies have also indicated potential anti-inflammatory and antimicrobial activities, although more research is needed to fully elucidate these effects.

The biosynthesis of stevioside occurs naturally in Stevia rebaudiana through a complex pathway involving several enzymatic reactions. Initially, steviol is synthesized from isoprene units via the methylerythritol pathway. Subsequently, glycosylation occurs at specific positions on the steviol molecule, primarily catalyzed by UDP-glucosyltransferases. This process leads to the formation of stevioside from steviolmonoside . Recent advancements have also explored synthetic methods for producing stevioside using chemical synthesis techniques, although natural extraction remains prevalent.

Stevioside is widely used as a natural sweetener in food and beverage products due to its high sweetness intensity and low caloric content. It has gained popularity as a sugar substitute for individuals seeking to reduce sugar intake or manage diabetes. Beyond food applications, stevioside is also being explored for potential uses in pharmaceuticals and nutraceuticals due to its beneficial health properties .

Stevioside belongs to a broader class of compounds known as steviol glycosides. Other notable compounds include:

- Rebaudioside A: Sweeter than stevioside (up to 320 times sweeter than sucrose) with a less bitter aftertaste.

- Rebaudioside B: Similar structure with slightly different sweetness properties.

- Dulcoside A: Less sweet than both stevioside and rebaudioside A.

- Rebaudioside C: Offers a different flavor profile with moderate sweetness.

- Rebaudioside D: Another derivative with unique sweetness characteristics.

| Compound | Sweetness (times sweeter than sucrose) | Unique Features |

|---|---|---|

| Stevioside | 50 - 300 | Moderate bitterness; widely used |

| Rebaudioside A | Up to 320 | Least bitterness; preferred for food applications |

| Rebaudioside B | ~100 - 300 | Similar structure; less studied |

| Dulcoside A | ~30 | Mild sweetness; less common |

| Rebaudioside C | ~40 - 60 | Distinct taste profile |

The uniqueness of stevioside lies in its balance of sweetness and bitterness compared to other steviol glycosides, making it suitable for various applications while still providing health benefits associated with lower caloric intake .

The compound’s sweetness potency—250–300 times greater than sucrose—stems from its ability to bind T1R2/T1R3 sweet taste receptors through cooperative interactions between its glucose moieties and the receptor’s Venus flytrap domain. X-ray diffraction studies confirm that the C19 glucose ester participates in critical hydrogen bonding with receptor residues.

Historical Context and Discovery in Stevia rebaudiana

Stevioside was first isolated in 1931 by French chemists Maurice Bridel and Raphaël Lavieille from the leaves of Stevia rebaudiana, a plant long used by Paraguay’s Guarani people as a sweetener (termed ka’a he’ê). However, its chemical characterization unfolded over decades:

Chronology of Key Discoveries:

- 1887: Swiss botanist Moisés Bertoni documents S. rebaudiana’s sweet properties in Paraguay.

- 1905: Paraguayan chemist Ovidio Rebaudi identifies the sweet principle as a glycoside but cannot purify it.

- 1931: Bridel and Lavieille isolate stevioside crystals and determine its empirical formula.

- 1952: Complete structural elucidation by Wood et al. using acid hydrolysis and optical rotation studies.

- 1971: Absolute configuration confirmed via nuclear magnetic resonance (NMR) and X-ray crystallography.

Commercial extraction began in the 1970s when Japanese researchers developed solvent-based purification methods using methanol/water mixtures, enabling industrial-scale production. By 1984, stevioside accounted for 40% of Japan’s high-intensity sweetener market, driven by its stability under heat and acidic conditions.

Biosynthetic Pathway in S. rebaudiana:

Purity

Physical Description

Solid

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Use Classification

Cosmetics -> Masking; Oral care

Dates

2: Yu X, Yang J, Li B, Yuan H. High efficiency transformation of stevioside into

a single mono-glycosylated product using a cyclodextrin glucanotransferase from Paenibacillus sp. CGMCC 5316. World J Microbiol Biotechnol. 2015 Dec;31(12):1983-91. doi: 10.1007/s11274-015-1947-6. Epub 2015 Sep 22. PubMed PMID: 26395638.

3: Giongo FC, Mua B, Parolo CC, Carlén A, Maltz M. Effects of lactose-containing

stevioside sweeteners on dental biofilm acidogenicity. Braz Oral Res. 2014;28. pii: S1806-83242014000100237. Epub 2014 Aug 4. PubMed PMID: 25098824.

4: Vasović V, Rasković A, Mikov M, Mikov I, Milijasević B, Vukmirović S, Budakov

Z. Effect of aqueous solution of stevioside on pharmacological properties of some cardioactive drugs. Vojnosanit Pregl. 2014 Jul;71(7):667-72. PubMed PMID: 25109114.

5: Wang T, Song X, Zhang Z, Guo M, Jiang H, Wang W, Cao Y, Zhu L, Zhang N. Stevioside inhibits inflammation and apoptosis by regulating TLR2 and TLR2-related proteins in S. aureus-infected mouse mammary epithelial cells. Int Immunopharmacol. 2014 Sep;22(1):192-9. doi: 10.1016/j.intimp.2014.06.015. Epub 2014 Jun 27. PubMed PMID: 24975657.

6: Ko JA, Nam SH, Park JY, Wee Y, Kim D, Lee WS, Ryu YB, Kim YM. Synthesis and characterization of glucosyl stevioside using Leuconostoc dextransucrase. Food Chem. 2016 Nov 15;211:577-82. doi: 10.1016/j.foodchem.2016.05.046. Epub 2016 May

9. PubMed PMID: 27283670.

7: Wang T, Guo M, Song X, Zhang Z, Jiang H, Wang W, Fu Y, Cao Y, Zhu L, Zhang N.

Stevioside plays an anti-inflammatory role by regulating the NF-κB and MAPK pathways in S. aureus-infected mouse mammary glands. Inflammation. 2014 Oct;37(5):1837-46. doi: 10.1007/s10753-014-9915-0. PubMed PMID: 24858724.

8: Karim MZ, Uesugi D, Nakayama N, Hossain MM, Ishihara K, Hamada H. Identification of Stevioside Using Tissue Culture-Derived Stevia (Stevia rebaudiana) Leaves. Biochem Insights. 2016 Dec 18;8(Suppl 2):33-37. doi: 10.4137/BCI.S30378. eCollection 2015. PubMed PMID: 28008268; PubMed Central PMCID: PMC5167053.

9: Timofeeva OA, Nevmerzhitskaya YY, Mikhaylov AL, Schaimullina GKh, Mironov VF.

Stevioside prevents oxidative stress in wheat seedlings. Dokl Biol Sci. 2015 Nov;465(1):293-5. doi: 10.1134/S0012496615060101. Epub 2016 Jan 5. PubMed PMID: 26725239.

10: Wang Z, Wang J, Jiang M, Wei Y, Pang H, Wei H, Huang R, Du L. Selective production of rubusoside from stevioside by using the sophorose activity of β-glucosidase from Streptomyces sp. GXT6. Appl Microbiol Biotechnol. 2015 Nov;99(22):9663-74. doi: 10.1007/s00253-015-6802-z. Epub 2015 Jul 22. PubMed PMID: 26198882.

11: Wang Y, Chen L, Li Y, Li Y, Yan M, Chen K, Hao N, Xu L. Efficient enzymatic production of rebaudioside A from stevioside. Biosci Biotechnol Biochem. 2016;80(1):67-73. doi: 10.1080/09168451.2015.1072457. Epub 2015 Aug 11. PubMed PMID: 26264414.

12: Yingkun N, Zhenyu W, Jing L, Xiuyun L, Huimin Y. Stevioside protects LPS-induced acute lung injury in mice. Inflammation. 2013 Feb;36(1):242-50. doi:

10.1007/s10753-012-9540-8. PubMed PMID: 22968433.

13: Musa A, Miao M, Zhang T, Jiang B. Biotransformation of stevioside by Leuconostoc citreum SK24.002 alternansucrase acceptor reaction. Food Chem. 2014 Mar 1;146:23-9. doi: 10.1016/j.foodchem.2013.09.010. Epub 2013 Sep 11. PubMed PMID: 24176308.

14: Wan HD, Xia YM. Enzymatic transformation of stevioside using a β-galactosidase from Sulfolobus sp. Food Funct. 2015 Oct;6(10):3291-5. doi: 10.1039/c5fo00631g. PubMed PMID: 26242384.

15: Li S, Li W, Xiao QY, Xia Y. Transglycosylation of stevioside to improve the edulcorant quality by lower substitution using cornstarch hydrolyzate and CGTase. Food Chem. 2013 Jun 1;138(2-3):2064-9. doi: 10.1016/j.foodchem.2012.10.124. Epub

2012 Nov 12. PubMed PMID: 23411344.

16: Hosseini S, Goli SA, Keramat J. Production and characterization of low-calorie orange nectar containing stevioside. J Food Sci Technol. 2015 Oct;52(10):6365-74. doi: 10.1007/s13197-015-1739-x. Epub 2015 Jan 21. PubMed PMID: 26396381; PubMed Central PMCID: PMC4573125.

17: Ye F, Yang R, Hua X, Zhao G. Adsorption characteristics of rebaudioside A and stevioside on cross-linked poly(styrene-co-divinylbenzene) macroporous resins functionalized with chloromethyl, amino and phenylboronic acid groups. Food Chem. 2014 Sep 15;159:38-46. doi: 10.1016/j.foodchem.2014.03.006. Epub 2014 Mar 12. PubMed PMID: 24767024.

18: Boonkaewwan C, Burodom A. Anti-inflammatory and immunomodulatory activities of stevioside and steviol on colonic epithelial cells. J Sci Food Agric. 2013 Dec;93(15):3820-5. doi: 10.1002/jsfa.6287. Epub 2013 Jul 25. PubMed PMID: 23794454.

19: Lu T, Xia YM. Transglycosylation specificity of glycosyl donors in transglycosylation of stevioside catalysed by cyclodextrin glucanotransferase. Food Chem. 2014 Sep 15;159:151-6. doi: 10.1016/j.foodchem.2014.03.017. Epub 2014

Mar 13. PubMed PMID: 24767038.

20: Gregersen S, Jeppesen PB, Holst JJ, Hermansen K. Antihyperglycemic effects of stevioside in type 2 diabetic subjects. Metabolism. 2004 Jan;53(1):73-6. PubMed PMID: 14681845.